

Spectroscopic data of 4-Fluorobutanal (NMR, IR, MS)

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A Comprehensive Guide to the Spectroscopic Data of 4-Fluorobutanal

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Fluorobutanal**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally-derived spectra for this specific compound, this guide presents a synthesized dataset based on characteristic values for similar aliphatic aldehydes and fluoroalkanes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **4-Fluorobutanal**. These values are estimated based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four different proton environments in **4-Fluorobutanal**.



Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	9.5 - 10.5[1]	Triplet (t)	1H	H-1 (Aldehyde)
b	2.4 - 2.7	Triplet of triplets (tt)	2H	H-2
С	1.8 - 2.2	Multiplet (m)	2H	H-3
d	4.4 - 4.6	Triplet of triplets (tt)	2H	H-4 (adjacent to F)

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum is expected to display four signals, one for each carbon atom in the molecule.

Signal	Chemical Shift (δ, ppm)	Assignment
1	190 - 200[2][3]	C-1 (Carbonyl)
2	40 - 50	C-2
3	20 - 30	C-3
4	80 - 85 (Coupled to F)	C-4 (adjacent to F)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluorobutanal** is expected to show characteristic absorption bands for the aldehyde and fluoroalkane functional groups.



Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Medium - Strong	C-H Stretch (alkane)[4][5]
2850 & 2750	Medium (two bands)	C-H Stretch (aldehyde)[4][5][6]
1740 - 1720	Strong	C=O Stretch (aldehyde)[4][5]
1470 - 1450	Medium	C-H Bend (alkane)
1100 - 1000	Strong	C-F Stretch

Mass Spectrometry (MS)

The mass spectrum of **4-Fluorobutanal** is predicted to show a molecular ion peak and characteristic fragmentation patterns for aliphatic aldehydes.

m/z	Relative Intensity	Assignment
90	Moderate	[M] ⁺ (Molecular Ion)
89	Moderate	[M-H]+
61	Moderate	[M-CHO]+
44	High	McLafferty rearrangement product[7][8]
29	High	[CHO]+[8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of **4-Fluorobutanal** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[9] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).[10]



Instrumentation and Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.[11]
- For ¹H NMR, a standard pulse sequence is used. Data is typically acquired over a spectral width of 0-12 ppm.
- For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling.[11] The spectral width is typically 0-220 ppm.[12]
- The acquired Free Induction Decay (FID) is then Fourier transformed to produce the NMR spectrum.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of liquid 4-Fluorobutanal is placed on the surface of a salt plate (e.g., NaCl or KBr).
 [13][14]
- A second salt plate is placed on top to create a thin liquid film.[13][14]

Instrumentation and Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). [15]

Gas Chromatography-Mass Spectrometry (GC-MS)



Sample Preparation: For a volatile compound like **4-Fluorobutanal**, a direct injection of a dilute solution (e.g., in dichloromethane or ether) is appropriate. For trace analysis, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by headspace analysis can be employed to enhance sensitivity and chromatographic performance.[16][17] [18]

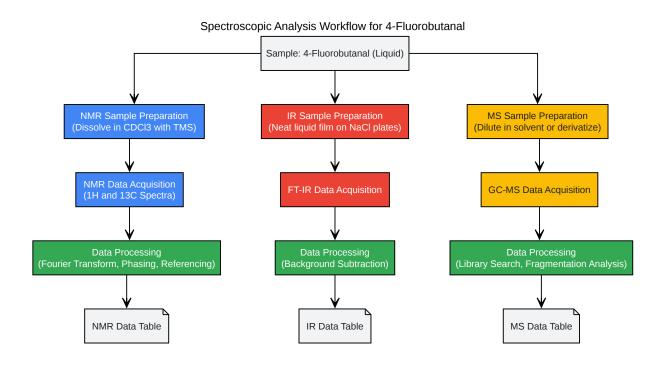
Instrumentation and Data Acquisition:

- Gas Chromatograph (GC):
 - Injector: The sample is injected into a heated inlet (e.g., 250°C) in splitless mode for higher sensitivity.[19]
 - Column: A capillary column (e.g., DB-WAX or similar) is used to separate the components of the sample.[20]
 - Oven Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 40°C, hold for a few minutes, and then ramp to a higher temperature (e.g., 250°C).[20]
- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.[19]
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - Detector: The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **4-Fluorobutanal**.





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Caption: General workflow for the spectroscopic analysis of 4-Fluorobutanal.

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